N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with appropriate reagents under controlled conditions. One common method involves the reaction of phenylthiosemicarbazide with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The final product is typically obtained through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted thiadiazoles.
Common Reagents and Conditions
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds in the 1,3,4-thiadiazole family:
Properties
CAS No. |
50878-83-6 |
---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-13(2)10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
BYEFYZCXKAIDFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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